

"Boc-L-Val-L-Phe-OMe" crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Boc-L-Val-L-Phe-OMe*

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An In-depth Technical Guide to the Crystal Structure Analysis of **Boc-L-Val-L-Phe-OMe**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (**Boc-L-Val-L-Phe-OMe**), a protected dipeptide of interest in various scientific disciplines. The document details the crystallographic data, experimental procedures for its synthesis and crystal growth, and the methodology for its structural determination. Additionally, a potential biological application and mechanism of action are discussed based on related compounds.

Crystal Structure and Molecular Conformation

The three-dimensional structure of **Boc-L-Val-L-Phe-OMe** (C₂₀H₃₀N₂O₅) has been elucidated by single-crystal X-ray diffraction.^[1] This analysis provides precise measurements of the molecular geometry, including unit cell dimensions, bond angles, and torsion angles, which are crucial for understanding its conformational preferences and potential intermolecular interactions.

Crystallographic Data

The crystal structure of **Boc-L-Val-L-Phe-OMe** has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 200265.^[2] The crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₂₀ H ₃₀ N ₂ O ₅
Molecular Weight	378.46 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	a = 10.330(2) Å, b = 9.854(2) Å, c = 11.218(2) Å
$\alpha = 90^\circ$, $\beta = 109.63(3)^\circ$, $\gamma = 90^\circ$	
Volume	1074.4(4) Å ³
Z	2
Density (calculated)	1.170 Mg/m ³

Molecular Conformation

The conformation of the peptide backbone and the orientation of the amino acid side chains are defined by a series of torsion angles. For **Boc-L-Val-L-Phe-OMe**, these angles have been determined from the crystal structure analysis.[\[1\]](#)

Torsion Angle	Value (°)	Description
ω_0	-176.9	Boc-Val peptide bond
ϕ_1	-88.0	C-N-C α -C rotation in Valine
ψ_1	-14.5	N-C α -C-N rotation in Valine
ω_1	176.4	Val-Phe peptide bond
ϕ_2	-164.7	C-N-C α -C rotation in Phenylalanine
ψ_2	170.3	N-C α -C-N rotation in Phenylalanine
χ_1 (Phe)	52.0	N-C α -C β -C γ rotation of the Phenylalanine side chain
χ_2 (Phe)	85.8	C α -C β -C γ -C δ_1 rotation of the Phenylalanine side chain

Experimental Protocols

This section outlines the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of **Boc-L-Val-L-Phe-OMe**, based on standard methodologies for protected peptides.

Synthesis of Boc-L-Val-L-Phe-OMe

The synthesis of **Boc-L-Val-L-Phe-OMe** is typically achieved through a solution-phase peptide coupling method. This involves the reaction of N-terminally protected L-valine (Boc-L-Val-OH) with the C-terminally protected L-phenylalanine (H-L-Phe-OMe).

Materials:

- Boc-L-Valine (Boc-Val-OH)
- L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)

- 1-Hydroxybenzotriazole (HOBt)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of H-L-Phe-OMe: L-Phenylalanine methyl ester hydrochloride is neutralized by dissolving it in a suitable organic solvent (e.g., DCM) and adding a base such as NMM or DIPEA.
- Activation of Boc-L-Val-OH: In a separate reaction vessel, Boc-L-Val-OH and HOBt are dissolved in an anhydrous organic solvent (e.g., DCM or DMF). The solution is cooled in an ice bath, and DCC is added to activate the carboxylic acid group.
- Coupling Reaction: The activated Boc-L-Val-OH solution is then added to the neutralized H-L-Phe-OMe solution. The reaction mixture is stirred at 0°C for a few hours and then at room temperature overnight.
- Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with a weak acid solution (e.g., 1N HCl), saturated NaHCO_3 solution, and brine. The organic layer is dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure **Boc-L-Val-L-Phe-OMe**.

Crystallization

Single crystals of **Boc-L-Val-L-Phe-OMe** suitable for X-ray diffraction can be grown using the slow evaporation method.

Materials:

- Purified **Boc-L-Val-L-Phe-OMe**
- A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane)

Procedure:

- Dissolve the purified dipeptide in a minimal amount of the chosen solvent or solvent mixture at room temperature to create a saturated or near-saturated solution.
- Loosely cover the container to allow for slow evaporation of the solvent.
- Store the container in a vibration-free environment at a constant temperature.
- Monitor the container periodically for the formation of single crystals over several days to weeks.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of **Boc-L-Val-L-Phe-OMe** has not been extensively reported, related Boc-protected dipeptides have demonstrated antimicrobial properties.^[3] These compounds are thought to act by disrupting the integrity of bacterial cell membranes, a mechanism common to many antimicrobial peptides.

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- To cite this document: BenchChem. ["Boc-L-Val-L-Phe-OMe" crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105142#boc-l-val-l-phe-ome-crystal-structure-analysis]

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